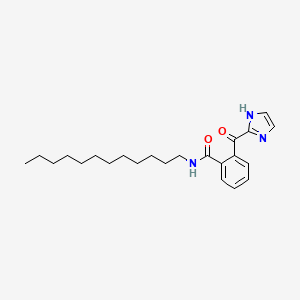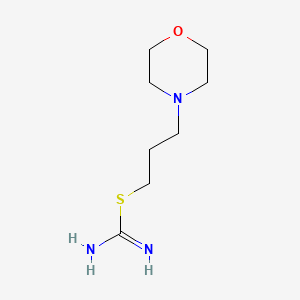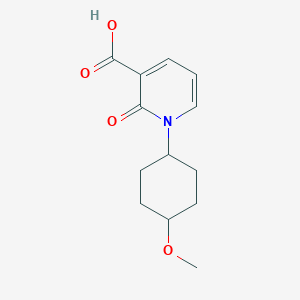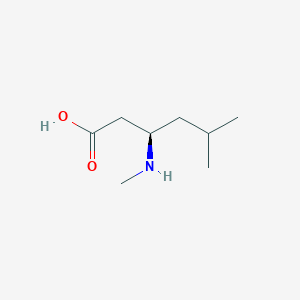
2-((Oxetan-3-ylamino)methyl)furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Oxetan-3-ylamino)methyl)furan-3-carboxylic acid is a compound that features both an oxetane ring and a furan ring The oxetane ring is a four-membered cyclic ether, while the furan ring is a five-membered aromatic ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Oxetan-3-ylamino)methyl)furan-3-carboxylic acid typically involves multi-step organic synthesis. One common method involves the formation of the oxetane ring through the cyclization of an epoxide with a suitable nucleophile. The furan ring can be introduced through a series of condensation reactions involving furan derivatives.
For example, the synthesis might start with the preparation of an epoxide intermediate, which is then reacted with an amine to form the oxetane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of efficient purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Oxetan-3-ylamino)methyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The oxetane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amino-furan derivatives
Wissenschaftliche Forschungsanwendungen
2-((Oxetan-3-ylamino)methyl)furan-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins .
Wirkmechanismus
The mechanism of action of 2-((Oxetan-3-ylamino)methyl)furan-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the furan ring can participate in π-π interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity but lacking the oxetane ring.
Oxetane-3-carboxylic acid: Contains the oxetane ring but lacks the furan ring.
2-Furoic acid: Another furan derivative with different functional groups.
Uniqueness
2-((Oxetan-3-ylamino)methyl)furan-3-carboxylic acid is unique due to the presence of both the oxetane and furan rings, which confer distinct chemical and biological properties. The combination of these rings can enhance the compound’s stability, reactivity, and potential bioactivity compared to simpler analogs .
Eigenschaften
Molekularformel |
C9H11NO4 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
2-[(oxetan-3-ylamino)methyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c11-9(12)7-1-2-14-8(7)3-10-6-4-13-5-6/h1-2,6,10H,3-5H2,(H,11,12) |
InChI-Schlüssel |
UZAQLDIUGBWMJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)NCC2=C(C=CO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline](/img/structure/B12951125.png)


![8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12951154.png)
![Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-](/img/structure/B12951162.png)








![N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide](/img/structure/B12951203.png)
